molecular formula C22H17N5OS B2808388 2-(benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole CAS No. 956613-25-5

2-(benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole

Cat. No. B2808388
CAS RN: 956613-25-5
M. Wt: 399.47
InChI Key: UNQVVDKKXFIOEJ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C22H17N5OS and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Alternative Synthesis Approaches

  • Synthesis Methodology : An alternative approach for synthesizing pyrrole-1,3,4-thiadiazoles, including 2-(benzylsulfanyl)-5-(2,4-dimethyl-1H-3-pyrrolyl)-1,3,4-thiadiazole, was developed due to the inapplicability of the conventional method for pyrrole analogues. This involved S-alkylation of pyrrolyldithiocarbazates followed by cyclization in sulfuric acid medium, proving effective in overcoming secondary product formation issues (Bijev & Prodanova, 2004).

Antibacterial Applications

  • Synthesis and Antibacterial Activity : A related compound, 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, was synthesized and exhibited significant antibacterial activity, suggesting potential applications for compounds within this class in antimicrobial research (Rai et al., 2009).

Antitubercular Potential

  • In Silico Study for Antitubercular Agents : An in silico study of pyrrolyl 1,3,4-oxadiazole benzothioate derivatives, closely related to the compound , showed moderate to good antitubercular activity. This indicates potential applications in developing new antitubercular agents (Joshi et al., 2015).

Applications in Medicinal Potentials

  • Synthesis and Medicinal Potentials : Research into 1,3,4-oxadiazole scaffolds, including similar compounds, has explored their potential as antimicrobial and antioxidant agents. This research suggests the applicability of these compounds in medicinal chemistry (Chennapragada & Palagummi, 2018).

Optical and Electronic Properties

  • DFT and TD-DFT Study : Derivatives of 1,3,4-oxadiazole benzene, including those with 2-1H-pyrrole fragments, have been studied for their optical, electronic, and charge transport properties. These properties indicate potential applications in materials science, particularly in OLEDs (Sun & Jin, 2017).

Antioxidant and Antimicrobial Activities

  • Synthesis and Activity Evaluation : The synthesis of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related 1,3,4-oxadiazole derivatives has shown promising antioxidant and antimicrobial activities, suggesting their use in pharmacological applications (Bassyouni et al., 2012).

properties

IUPAC Name

2-benzylsulfanyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c1-3-9-17(10-4-1)16-29-22-25-24-20(28-22)19-15-23-27(18-11-5-2-6-12-18)21(19)26-13-7-8-14-26/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQVVDKKXFIOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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